

# (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS number and supplier

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## Compound of Interest

Compound Name: (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

Cat. No.: B044974

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene**, a key intermediate in the synthesis of antiviral therapeutics.

## Chemical Identity and Properties

**(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene** is a cyclopentene derivative crucial in the pharmaceutical industry.

- Chemical Name: **(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene**
- CAS Number: 110567-21-0[1][2][3][4]
- Synonyms: Entecavir inter-7, 1S,2R-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol, Entecavir hydrate intermediate[1]
- Molecular Formula: C<sub>13</sub>H<sub>16</sub>O<sub>2</sub>[3][4]
- Molecular Weight: 204.26 g/mol [3][4]

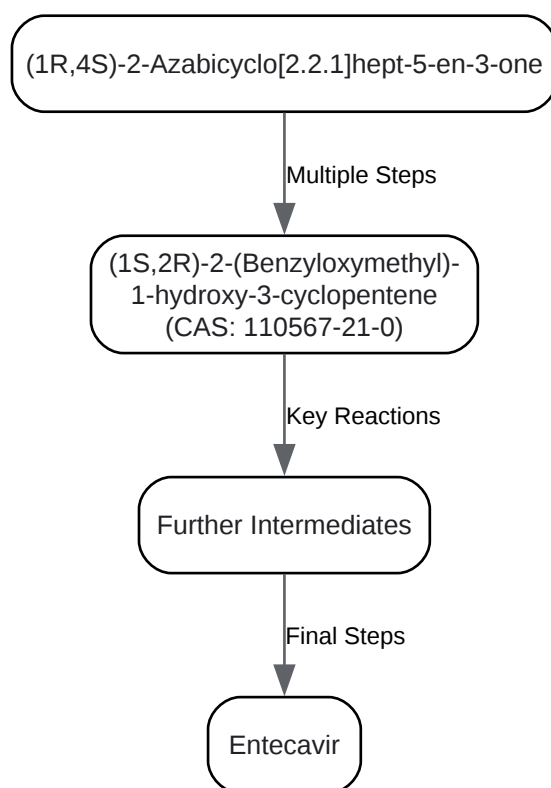
Table 1: Physicochemical Properties

Property	Value	Source
Appearance	Pale Yellow Oil	[1]
Density	1.112 g/cm <sup>3</sup>	[1]
Boiling Point	318.906°C at 760 mmHg	[1]
Flash Point	135.492°C	[1]
Refractive Index	1.565	[1]
Vapor Pressure	0.0±0.7 mmHg at 25°C	[1]
Storage Conditions	-20°C Freezer	[5]

## Role in Pharmaceutical Synthesis

This compound is a critical intermediate in the synthesis of Entecavir.[3] Entecavir is a potent antiviral drug used for the treatment of hepatitis B virus (HBV) infection. The stereochemistry of **(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene** is essential for the ultimate stereochemical configuration of the final active pharmaceutical ingredient.

Below is a simplified representation of its role in a synthetic pathway.



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Caption: Simplified pathway showing the role of the title compound in Entecavir synthesis.

## Representative Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of a cyclopentene intermediate, based on common organic synthesis techniques. This is a representative procedure and may require optimization for specific laboratory conditions.

Objective: To synthesize a protected cyclopentene derivative.

Materials:

- Starting lactam (e.g., (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one)
- Reducing agent (e.g., Lithium Aluminium Hydride)
- Protecting group reagents (e.g., Benzyl bromide, Boc anhydride)

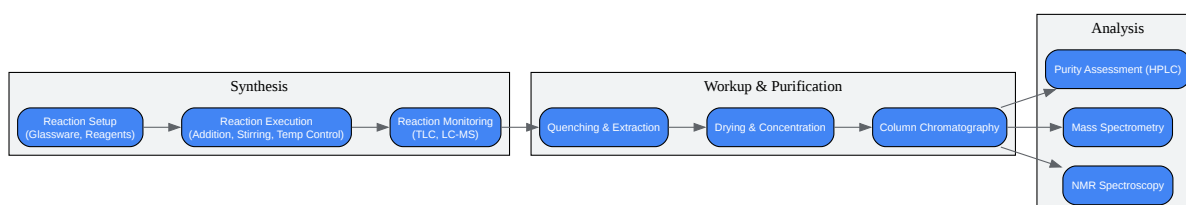
- Appropriate solvents (e.g., Anhydrous THF, Methanol, Dichloromethane)
- Catalysts (e.g., Palladium on carbon)
- Reagents for purification (e.g., Silica gel, solvents for chromatography)

#### Procedure:

- Reduction of the Lactam:
  - Dissolve the starting lactam in an anhydrous solvent like THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
  - Cool the solution to 0°C using an ice bath.
  - Slowly add a solution of the reducing agent (e.g., Lithium Aluminium Hydride in THF).
  - Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by Thin Layer Chromatography (TLC).
  - Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.
  - Filter the resulting mixture through celite and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
- Protection of the Functional Groups:
  - Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane.
  - Add a base (e.g., triethylamine or pyridine).
  - Add the protecting group reagent (e.g., Benzyl bromide for hydroxyl and amino groups) dropwise at 0°C.
  - Stir the reaction at room temperature overnight.

- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purification:
  - Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected cyclopentene derivative.
- Characterization:
  - Confirm the structure and purity of the final compound using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

The following diagram illustrates a typical workflow for chemical synthesis and analysis.



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